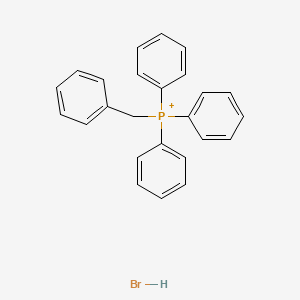
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is an organometallic compound with the chemical formula ([ (C_{10}H_{15})RuCl_{2}]_n). It is a polymeric complex where ruthenium is coordinated with two chlorine atoms and a pentamethylcyclopentadienyl ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is typically synthesized by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene in refluxing ethanol. The reaction proceeds as follows:
[ 2 C_{5}Me_{5}H + 2 RuCl_{3} \cdot 3H_{2}O \rightarrow [ (C_{5}Me_{5})RuCl_{2}]2 + 2 HCl + 6 H{2}O ]
This reaction yields the desired polymer along with hydrochloric acid and water as by-products .
Industrial Production Methods
In industrial settings, the production of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high and ultra-high purity forms to meet the requirements of various applications .
化学反应分析
Types of Reactions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: The chlorine ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include cyclic dienes, diphenylphosphinoalkanes, and reducing agents like zinc or methoxide. The reactions are typically carried out under reflux conditions in solvents like ethanol or ether .
Major Products Formed
The major products formed from these reactions include diamagnetic ruthenium(II) complexes, such as ([CpRuCl(diene)]) or ([CpRuCl(dipos)]), where (Cp*) represents the pentamethylcyclopentadienyl ligand .
科学研究应用
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer has a wide range of scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and coatings.
Pharmaceuticals: It is employed in the development of new pharmaceutical compounds and drug delivery systems.
Industrial Chemistry: The compound is used in industrial processes for the production of fine chemicals and intermediates.
作用机制
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, allowing it to participate in catalytic cycles. The chlorine ligands can be substituted or removed, facilitating various chemical transformations. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox changes and coordinate with different ligands .
相似化合物的比较
Similar Compounds
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: This compound is similar in structure and also used as a catalyst in various reactions.
Pentamethylcyclopentadienylruthenium(III) chloride polymer: Another similar compound with slight variations in its chemical structure and applications.
Uniqueness
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is unique due to its high catalytic activity and stability. The presence of the pentamethylcyclopentadienyl ligand enhances its reactivity and allows for a wide range of applications in catalysis and material science .
属性
分子式 |
C20H30Cl4Ru2 |
|---|---|
分子量 |
614.4 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI 键 |
VDXZXHGAMPUNED-UHFFFAOYSA-J |
规范 SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



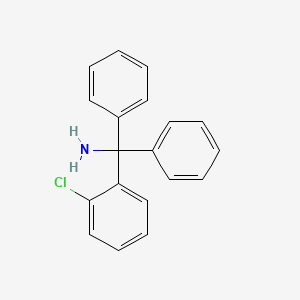

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
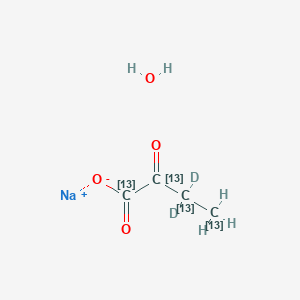
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
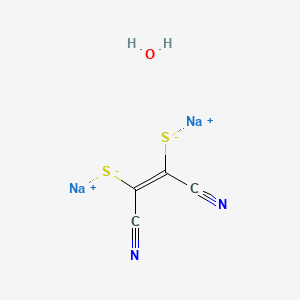
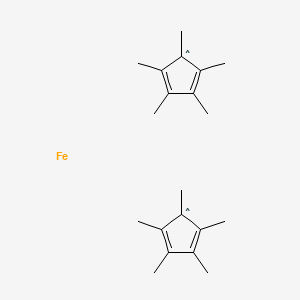
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
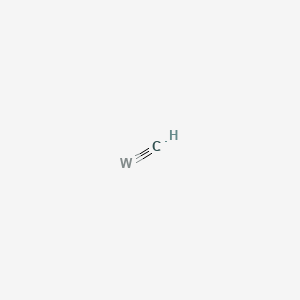
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


